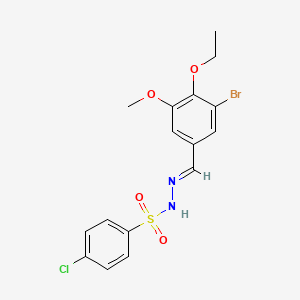![molecular formula C19H21N3S B5794791 6-phenyl-2-{[2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5794791.png)
6-phenyl-2-{[2-(1-piperidinyl)ethyl]thio}nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-phenyl-2-{[2-(1-piperidinyl)ethyl]thio}nicotinonitrile, commonly known as PETN, is a chemical compound that has gained significant attention in scientific research due to its unique chemical and physiological properties. PETN is a nitric oxide donor and has been shown to have potential applications in various fields such as cardiovascular disease, cancer, and neurological disorders.
Wirkmechanismus
PETN works by releasing nitric oxide, which causes vasodilation and improves blood flow. Nitric oxide also has anti-inflammatory properties and can protect against oxidative stress, making it a potential treatment for various diseases.
Biochemical and Physiological Effects:
PETN has been shown to have various biochemical and physiological effects, including improving endothelial function, reducing oxidative stress, and increasing the expression of antioxidant enzymes. PETN has also been shown to improve exercise tolerance and reduce symptoms of angina.
Vorteile Und Einschränkungen Für Laborexperimente
PETN has several advantages for use in lab experiments, including its ability to release nitric oxide, its stability, and its low toxicity. However, PETN also has limitations, including its short half-life and potential for oxidation.
Zukünftige Richtungen
There are several potential future directions for PETN research, including its use in the treatment of neurological disorders such as Alzheimer's disease, its potential as an anti-cancer agent, and its use in combination with other drugs to improve their efficacy. Additionally, further research is needed to fully understand the mechanisms of action of PETN and its potential applications in various fields.
Synthesemethoden
PETN can be synthesized using a multi-step process that involves the reaction of 2-chloronicotinonitrile with piperidine and subsequent reaction with 2-(phenylthio)ethanamine. The final product is purified using column chromatography to obtain pure PETN.
Wissenschaftliche Forschungsanwendungen
PETN has been studied extensively in scientific research due to its potential applications in various fields. One of the primary applications of PETN is in the treatment of cardiovascular disease. PETN has been shown to improve blood flow and reduce blood pressure, making it a potential treatment for hypertension and angina.
Eigenschaften
IUPAC Name |
6-phenyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c20-15-17-9-10-18(16-7-3-1-4-8-16)21-19(17)23-14-13-22-11-5-2-6-12-22/h1,3-4,7-10H,2,5-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVXJCXBDFJZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=C(C=CC(=N2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B5794712.png)

![2-fluorobenzyl 4-[5-(methylthio)-1H-tetrazol-1-yl]benzoate](/img/structure/B5794738.png)
![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)

![2-[(3-methoxybenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5794759.png)

![5-[(4-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5794768.png)



